5-(4,6-Dichlorotriazinyl)aminofluorescein
Overview
Description
5-(4,6-Dichlorotriazinyl)aminofluorescein, also known as 5-DTAF, is a reactive dye with absorption/emission maxima of approximately 492/516 nm . Dichlorotriazines, which are part of the compound, readily modify amines in proteins, and are among the few reactive groups that are reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .
Chemical Reactions Analysis
5-DTAF is known to react with amines in proteins, and it is also reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .Physical And Chemical Properties Analysis
5-DTAF is a reactive dye with absorption/emission maxima of approximately 492/516 nm . It is soluble in methanol, forming a clear to slightly hazy, yellow to orange solution .Scientific Research Applications
1. Bleaching Mechanism in Cotton
A study explored the mechanism of bleaching cotton dyed with 5-(4,6-dichlorotriazinyl)aminofluorescein using hydrogen peroxide. This research presents a general strategy for investigating the mechanism and kinetics of bleaching, providing insights relevant to the textile industry (Winkler, Smith, & Compton, 1997).
2. Impact on Human Keratocyte Proliferation
Research indicated that 5-(4,6-dichlorotriazinyl)aminofluorescein inhibits human keratocyte proliferation in vitro. This finding is significant for understanding the effects of this compound in corneal wound healing and stromal collagen staining in vivo experimentation (Rofougaran, Pakkar, Wee, & McDonnell, 1997).
3. Fluorescence Sensing for Atrazine Detection
A novel fluorescence sensing strategy using 5-(4,6-dichlorotriazinyl)aminofluorescein was developed for detecting atrazine in water. This method involved magnetic molecularly imprinted polymer (MMIP) synthesis for atrazine recognition, showcasing the compound's application in environmental monitoring and analysis (Liu et al., 2016).
4. Cellulase Activity Detection Using Fluorescent Cellulose
5-(4,6-dichlorotriazinyl)aminofluorescein was used to prepare fluorescent microfibrils from bacterial cellulose for sensitive cellulase assays. This application is crucial for enzyme activity studies, particularly in the field of biotechnology and renewable energy (Helbert, Chanzy, Husum, Schülein, & Ernst, 2003).
5. Connective Tissue Remodeling Studies
The compound was used for studying connective tissue remodeling in corneal and scleral wounds in rabbits. This highlights its utility in biomedical research, particularly in understanding wound healing and tissue repair processes (Davison & Galbavy, 1986).
6. Immunofluorescence Applications
5-(4,6-dichlorotriazinyl)aminofluorescein was effectively used for conjugating fluorescein to immunoglobulins, demonstrating its role in enhancing immunofluorescence techniques. This application is significant in diagnostic and research laboratories (Blakeslee & Baines, 1976).
7. Microstructural Characterization in Hydrocolloids
The compound was employed in the staining and visualization of low acyl gellan gum microstructures. This application is vital for understanding the relationship between microstructure and mechanical properties in food science and material engineering (Norton, Hancocks, Spyropoulos, & Grover, 2016).
8. Marking Algae in Mixed Assemblages
5-(4,6-dichlorotriazinyl)aminofluorescein was adapted for use with algae, facilitating the marking of different algal genera in grazing studies. This highlights its utility in ecological and environmental research (Reiter, 1997).
properties
IUPAC Name |
6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQCFPHXPNXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride) | |
Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40199306 | |
Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,6-Dichlorotriazinyl)aminofluorescein | |
CAS RN |
51306-35-5 | |
Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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